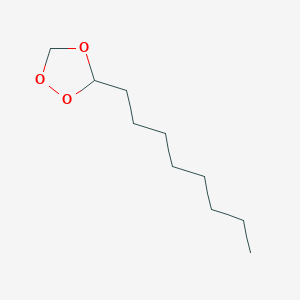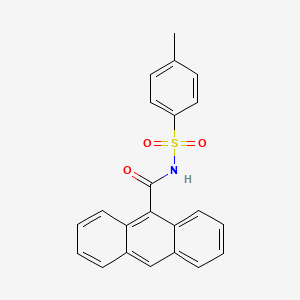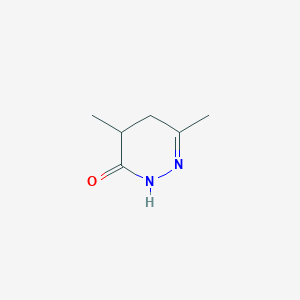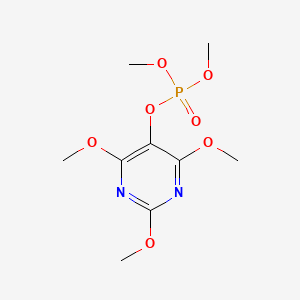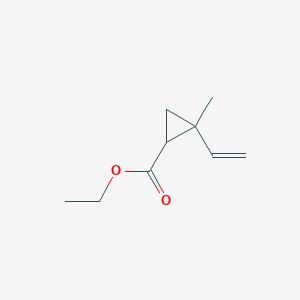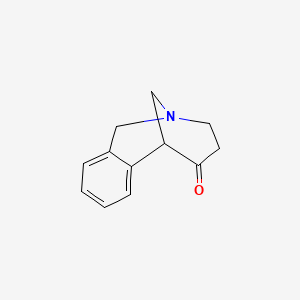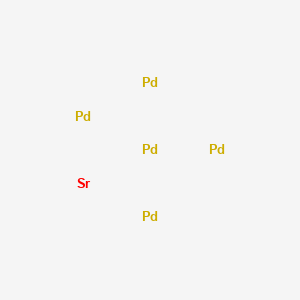
Palladium--strontium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium-strontium (5/1): is a compound consisting of five parts palladium and one part strontium Palladium is a transition metal known for its catalytic properties, while strontium is an alkaline earth metal
Preparation Methods
Synthetic Routes and Reaction Conditions: Palladium-strontium (5/1) can be synthesized through various methods. One common approach involves the reduction of palladium and strontium salts in the presence of a reducing agent. For instance, palladium chloride and strontium nitrate can be reduced using hydrogen gas under controlled conditions to form the desired compound. The reaction typically occurs at elevated temperatures and pressures to ensure complete reduction and formation of the compound.
Industrial Production Methods: Industrial production of palladium-strontium (5/1) often involves the use of advanced techniques such as chemical vapor deposition or sol-gel methods. These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity. The choice of method depends on the intended application and required properties of the final product.
Chemical Reactions Analysis
Types of Reactions: Palladium-strontium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of palladium, which is known for its catalytic properties.
Common Reagents and Conditions:
Oxidation: Palladium-strontium (5/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out under controlled conditions to prevent over-reduction.
Substitution: Palladium-strontium (5/1) can participate in substitution reactions with various organic and inorganic compounds. Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium oxide and strontium oxide, while reduction can produce elemental palladium and strontium.
Scientific Research Applications
Chemistry: Palladium-strontium (5/1) is widely used as a catalyst in organic synthesis. Its catalytic properties make it valuable for facilitating various chemical reactions, including hydrogenation, carbonylation, and cross-coupling reactions.
Biology and Medicine: In the field of biology and medicine, palladium-strontium (5/1) is being explored for its potential in drug delivery systems and as a component in medical implants. Its biocompatibility and ability to promote cell growth make it a promising material for biomedical applications.
Industry: In industrial applications, palladium-strontium (5/1) is used in the production of advanced materials, such as high-performance alloys and coatings. Its unique properties, including high thermal stability and corrosion resistance, make it suitable for use in harsh environments.
Mechanism of Action
The mechanism by which palladium-strontium (5/1) exerts its effects is primarily through its catalytic activity. Palladium atoms in the compound facilitate various chemical reactions by providing active sites for reactants to interact. This catalytic activity is enhanced by the presence of strontium, which can modify the electronic properties of palladium and improve its efficiency.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action depend on the specific application. In catalysis, palladium-strontium (5/1) interacts with reactant molecules to lower the activation energy and accelerate the reaction rate. In biomedical applications, the compound may interact with biological molecules to promote cell growth and tissue regeneration.
Comparison with Similar Compounds
Palladium-platinum (5/1): Similar to palladium-strontium (5/1), this compound is used in catalysis and materials science. it has different electronic properties and catalytic activity due to the presence of platinum.
Palladium-rhodium (5/1): This compound is also used in catalysis, particularly in automotive catalytic converters. It has higher thermal stability compared to palladium-strontium (5/1).
Palladium-nickel (5/1): Known for its magnetic properties, this compound is used in magnetic materials and electronic devices.
Uniqueness: Palladium-strontium (5/1) is unique due to its combination of catalytic properties and biocompatibility. The presence of strontium enhances the compound’s ability to promote cell growth, making it suitable for biomedical applications. Additionally, its high thermal stability and corrosion resistance make it valuable for industrial applications.
Properties
CAS No. |
11103-56-3 |
|---|---|
Molecular Formula |
Pd5Sr |
Molecular Weight |
619.7 g/mol |
InChI |
InChI=1S/5Pd.Sr |
InChI Key |
ZGDYTOCJHMOMGA-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Pd].[Pd].[Pd].[Pd].[Pd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




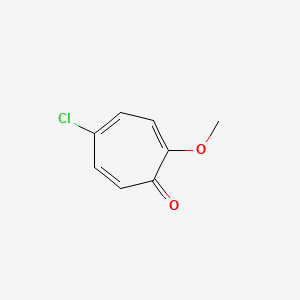
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)

